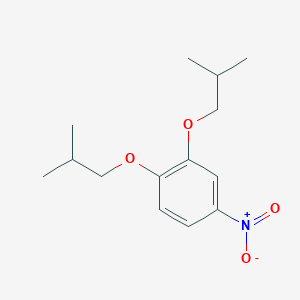
3,4-Diisobutoxy-nitrobenzol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diisobutoxy-nitrobenzol, also known as 1,2-Bis(2-methylpropoxy)-4-nitrobenzene, is an organic compound with the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol. This compound is primarily used as an intermediate in the synthesis of Buquinolate, an anticoccidial drug used in veterinary medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diisobutoxy-nitrobenzol typically involves the nitration of 3,4-Diisobutoxy-benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
3,4-Diisobutoxy-nitrobenzol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 3,4-Diisobutoxy-aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-Diisobutoxy-nitrobenzol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Intermediate in the synthesis of Buquinolate, an anticoccidial drug.
Industry: Used in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of 3,4-Diisobutoxy-nitrobenzol is primarily related to its role as an intermediate in the synthesis of Buquinolate. Buquinolate exerts its effects by interfering with the metabolic processes of coccidian parasites, leading to their death. The exact molecular targets and pathways involved in this process are still under investigation.
相似化合物的比较
Similar Compounds
3,4-Dimethoxy-nitrobenzene: Similar structure but with methoxy groups instead of isobutoxy groups.
3,4-Diethoxy-nitrobenzene: Similar structure but with ethoxy groups instead of isobutoxy groups.
Uniqueness
3,4-Diisobutoxy-nitrobenzol is unique due to its specific isobutoxy substituents, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
属性
分子式 |
C14H21NO4 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC 名称 |
1,2-bis(2-methylpropoxy)-4-nitrobenzene |
InChI |
InChI=1S/C14H21NO4/c1-10(2)8-18-13-6-5-12(15(16)17)7-14(13)19-9-11(3)4/h5-7,10-11H,8-9H2,1-4H3 |
InChI 键 |
YULXLNIYDVZZSB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


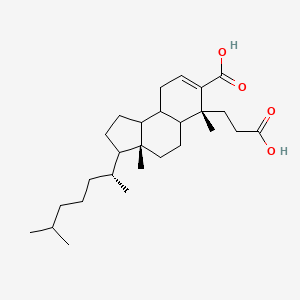

![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)
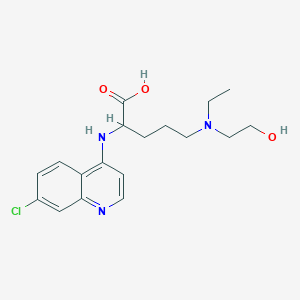
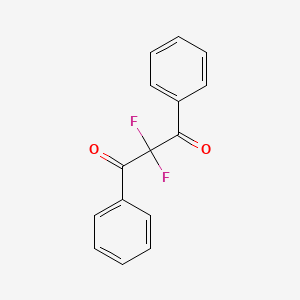
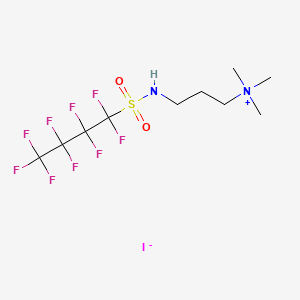
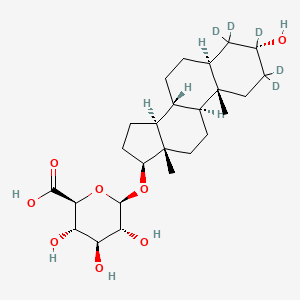

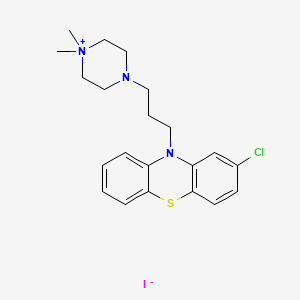

![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)
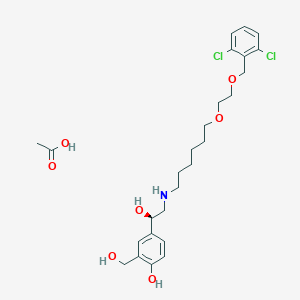
![L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-, methyl ester](/img/structure/B13418202.png)
